molecular formula C13H10BrNO B1373701 5-(3-Bromobenzoyl)-2-methylpyridine CAS No. 1187169-25-0

5-(3-Bromobenzoyl)-2-methylpyridine

Cat. No.: B1373701
CAS No.: 1187169-25-0
M. Wt: 276.13 g/mol
InChI Key: PJZAQDUMGIWFAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 3-bromobenzoyl chloride or a similar acylating agent. This would introduce the 3-Bromobenzoyl group onto the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted with a 3-Bromobenzoyl group at the 5th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

As a bromobenzoyl derivative, this compound might undergo nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group, and the carbonyl group can act as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack .

Scientific Research Applications

Molecular Structure and Computational Studies

A phthalide derivative related to 5-(3-Bromobenzoyl)-2-methylpyridine, specifically 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one, has been analyzed using X-ray diffraction and quantum chemical computation. This research contributes to understanding the structural and electronic properties of such compounds, which can be critical in various chemical and pharmaceutical applications (Yılmaz et al., 2020).

Synthesis and Properties of Related Compounds

Research has been conducted on the synthesis and properties of related pyridine derivatives, such as the preparation of discotic metallomesogens from phenacylpyridine ligands. These studies are essential for understanding the self-assembly and phase behavior of such compounds, which have potential applications in materials science (Jung, Huang, & Chang, 2009).

Photochemical Properties

The photochemical properties of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, are of particular interest. These properties make them potential candidates for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Chemistry

The study of supramolecular assemblies involving organic acid–base salts, including pyridine derivatives, reveals insights into the hydrogen bonding and molecular recognition processes. This knowledge is crucial in the design of new molecular materials with tailored properties (Hill, Levendis, & Lemmerer, 2018).

Synthesis and Biological Activities

Novel pyridine derivatives have been synthesized through Suzuki cross-coupling reactions, demonstrating potential biological activities such as anti-thrombolytic and biofilm inhibition properties. These findings are significant in the development of new pharmaceuticals (Ahmad et al., 2017).

Properties

IUPAC Name

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZAQDUMGIWFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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